methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the thiazine family. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2]thiazine core, a fluorobenzyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reduction of nitro groups in specific benzenesulfonamide derivatives followed by reactions with trimethyl orthoacetate can yield the desired thiazine derivatives . The reaction conditions often include the use of organic solvents and specific temperature ranges to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.
Industry: Its chemical properties make it suitable for use in industrial applications, such as the development of new materials or catalysts
Mechanism of Action
The mechanism by which methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives, such as:
- Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives
Uniqueness
Methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the fluorobenzyl group. This structural uniqueness can result in distinct biological and chemical properties compared to other thiazine derivatives .
Properties
Molecular Formula |
C15H12FNO5S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-4-hydroxy-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate |
InChI |
InChI=1S/C15H12FNO5S2/c1-22-15(19)12-13(18)14-11(6-7-23-14)24(20,21)17(12)8-9-2-4-10(16)5-3-9/h2-7,18H,8H2,1H3 |
InChI Key |
VWYOLFPTICRICJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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